Chlorhexidine acetate

Übersicht

Beschreibung

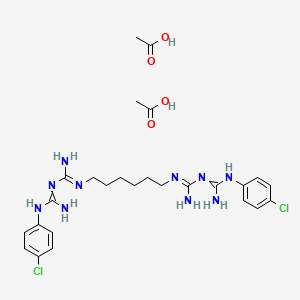

Chlorhexidine Acetate is a disinfectant and topical anti-infective agent also used as mouthwash to prevent oral plaque . It is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms .

Synthesis Analysis

The synthesis of Chlorhexidine Acetate involves co-precipitation of chlorhexidine diacetate (CHXD) and zinc chloride or strontium chloride. The particle size can be manipulated by controlling processing time and temperature .

Molecular Structure Analysis

Chlorhexidine Acetate has a molecular formula of C26H38Cl2N10O4 . The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .

Physical And Chemical Properties Analysis

Chlorhexidine Acetate has a molecular weight of 625.5 g/mol. It has 8 hydrogen bond donor counts and 6 hydrogen bond acceptor counts. It also has a rotatable bond count of 13 .

Wissenschaftliche Forschungsanwendungen

Combination Therapy with Antibiotics

Researchers have explored combining chlorhexidine with antibiotics to combat multidrug-resistant bacteria. Notably, chlorhexidine synergizes with certain antibiotics against Acinetobacter baumannii, a problematic pathogen in hospitals . The following combinations have shown promise:

Drug Delivery Systems

Chlorhexidine diacetate has been incorporated into drug delivery systems for controlled release. For instance:

- Chlorhexidine-SrCl2 and Chlorhexidine-ZnCl2 Particles : Synthesized by co-precipitation, these particles allow manipulation of particle size and controlled drug release .

Biomaterial Applications

Researchers have explored intercalating chlorhexidine into montmorillonite (MMT) to enhance antibacterial properties. MMT-based drug carriers could overcome challenges associated with oral administration .

Safety And Hazards

Zukünftige Richtungen

Chlorhexidine’s antimicrobial properties make it an ideal prophylactic when mechanical debridement is not possible. CHX mouthwash is more effective compared to gels. Concentrations of 0.12% to 0.2% are recommended; any mouthwash with concentrations above 0.2% will unnecessarily increase the unwanted side effects .

Eigenschaften

IUPAC Name |

acetic acid;2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRFFJWBUDTUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Reference #1] White powder; [Aldrich MSDS] | |

| Record name | Chlorhexidine acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Chlorhexidine acetate | |

CAS RN |

56-95-1 | |

| Record name | Chlorhexidine di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

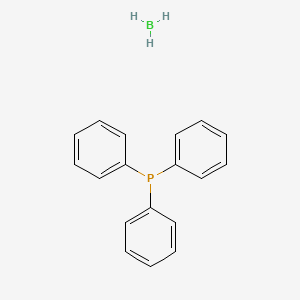

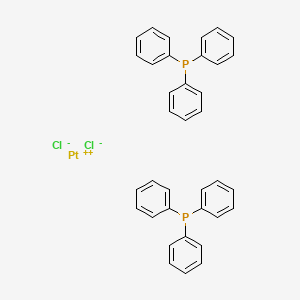

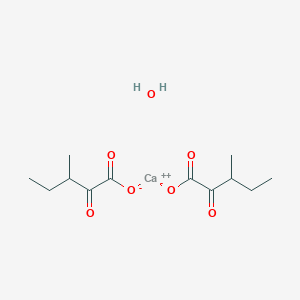

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Chlorhexidine acetate, a cationic bisbiguanide, disrupts the bacterial cell membrane. [, , , ] It interacts with negatively charged phospholipids in the membrane, leading to increased permeability and leakage of intracellular components. This disruption ultimately results in bacterial cell death. []

A: Research suggests that Chlorhexidine acetate is more effective against Gram-positive bacteria than Gram-negative bacteria. [] This difference in susceptibility may be attributed to variations in cell wall structure and composition between these bacterial types.

A: Yes, studies have compared the efficacy of Chlorhexidine acetate to other antimicrobial agents like povidone-iodine. In a canine wound healing study, Chlorhexidine diacetate demonstrated superior bactericidal activity and residual effects compared to povidone-iodine and saline solutions. []

A: Yes, the hemolytic activity of Chlorhexidine diacetate on rabbit erythrocytes was found to be reduced in the presence of polyethylene glycols and dimethylsulfoxide, suggesting potential interactions that could influence its efficacy. []

ANone: While several papers discuss its use, the provided research excerpts do not explicitly state the molecular formula and weight of Chlorhexidine acetate. This information can be readily found in chemical databases and resources like PubChem or ChemSpider.

A: Yes, ultraviolet (UV) spectrophotometry has been widely used for the determination of Chlorhexidine acetate content in various formulations. The maximum absorbance for UV detection is reported at 254 nm and 259 nm. [, ]

A: Yes, Chlorhexidine acetate has been successfully incorporated into different materials, including acrylic resins for provisional restorations, [] glass ionomer cements for dental applications, [, , ] and ultra-high molecular weight polyethylene for potential use in medical implants. []

A: The impact on material properties depends on the material and the concentration of Chlorhexidine acetate used. Some studies show minimal impact on tensile strength, [] while others report reduced compressive strength or hardness. [, ]

ANone: The provided research focuses on the antimicrobial properties of Chlorhexidine acetate. There is no mention of catalytic properties or applications for this compound in the provided excerpts.

ANone: The provided research primarily focuses on experimental investigations of Chlorhexidine acetate. There is no mention of computational chemistry studies or QSAR models for this compound in the provided excerpts.

A: Chlorhexidine acetate exhibited stability in a multiple emulsion formulation for up to 13 days, indicating its potential for prolonged release applications. [] Additionally, a hand disinfectant containing Chlorhexidine acetate remained stable with minimal content decrease (0.9%) after storage at 37°C for 90 days. []

A: Researchers have explored incorporating Chlorhexidine acetate into various formulations, including suppositories, [, ] gargles, [] multiple emulsions, [] and nanocomposites, [] to potentially improve its delivery, prolong its release, or enhance its stability.

A: Yes, a study identified Chlorhexidine acetate-resistant Klebsiella pneumoniae clinical isolates. [] The study suggests that active efflux, involving efflux pump genes like cepA, qacE, and qacΔE1, plays a significant role in the resistance mechanism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)